molecular formula C10H21NO2S B13482513 tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

Cat. No.: B13482513
M. Wt: 219.35 g/mol
InChI Key: ZHGOAGUIIUHTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a branched 2,2-dimethylpropyl chain, and a terminal sulfanyl (thiol, -SH) moiety. This compound is structurally designed to serve as a versatile intermediate in organic synthesis, particularly in drug discovery and peptide chemistry. The Boc group provides acid-labile protection for the amine, while the sulfanyl group enables selective conjugation or further functionalization via thiol-specific reactions (e.g., disulfide bond formation, Michael additions) .

Its structural uniqueness lies in the combination of steric hindrance (from the 2,2-dimethyl group) and the reactive thiol, which distinguishes it from other carbamate derivatives.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

InChI

InChI=1S/C10H21NO2S/c1-9(2,3)13-8(12)11-6-10(4,5)7-14/h14H,6-7H2,1-5H3,(H,11,12)

InChI Key

ZHGOAGUIIUHTCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2,2-dimethyl-3-sulfanylpropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

2.1.1. tert-Butyl N-(3-Amino-3-thioxopropyl)carbamate (CAS: 77152-97-7)
  • Structure : Features a thioamide (-C(=S)-NH2) group instead of a terminal thiol.
  • Key Differences :
    • The thioamide group introduces resonance stabilization, reducing reactivity compared to the free thiol in the target compound.
    • Applications: Primarily used in peptidomimetics and as a chelating agent due to its sulfur-based coordination properties .
2.1.2. tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate
  • Structure : Contains an azido (-N3) group, enabling click chemistry applications.
  • Key Differences :
    • The azido group allows for copper-catalyzed cycloaddition with alkynes, a feature absent in the sulfanyl-containing target compound.
    • Synthesis: Prepared via reductive amination, similar to methodologies used for Boc-protected amines .

Steric and Backbone Analogues

2.2.1. tert-Butyl N-(2-Azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
  • Structure : Incorporates a rigid bicyclic framework, replacing the flexible propyl chain.
  • Key Differences :
    • Enhanced conformational rigidity improves binding selectivity in medicinal chemistry applications.
    • Reduced solubility in polar solvents compared to the more flexible target compound .
2.2.2. tert-Butyl [Cyclobutyl]methyl Carbamate (Mol. Formula: C11H22N2O3S)
  • Structure : Cyclobutylmethyl backbone with a sulfanyl group.
  • Key Differences :
    • The cyclobutane ring increases lipophilicity and metabolic stability.
    • Applications: Used in protease inhibitor design due to its constrained geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.